molecular formula C15H13N3S B6347774 4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354924-16-5

4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6347774
CAS RN: 1354924-16-5
M. Wt: 267.4 g/mol
InChI Key: SYICBYMTHZWKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (4-Methyl-6-thiophenylpyrimidin-2-amine) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-Methyl-6-thiophenylpyrimidin-2-amine has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology. It has been used in studies of enzyme inhibition, drug design, and drug delivery systems. It has also been used in studies of the mechanism of action of various compounds. Additionally, it has been used in studies of the structure-activity relationships of various compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-6-thiophenylpyrimidin-2-amine is not fully understood. However, it is thought to interact with various enzymes and proteins in the body, which can affect their activity. It may also interact with various receptors in the body, which can affect the transmission of signals between cells.
Biochemical and Physiological Effects
4-Methyl-6-thiophenylpyrimidin-2-amine has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme tyrosine kinase, which is involved in cell signaling pathways. Additionally, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

4-Methyl-6-thiophenylpyrimidin-2-amine has several advantages for use in laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is soluble in a variety of organic solvents, which makes it suitable for use in a wide range of experiments. However, it is not very soluble in water, which limits its use in some experiments. Additionally, it is not very stable in acidic solutions, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 4-Methyl-6-thiophenylpyrimidin-2-amine. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted on its potential uses in medicinal chemistry, biochemistry, and pharmacology. Additionally, further research could be conducted on its potential uses in drug design and drug delivery systems. Finally, further research could be conducted on its potential uses in the structure-activity relationships of various compounds.

Synthesis Methods

4-Methyl-6-thiophenylpyrimidin-2-amine can be synthesized through a three-step process. The first step involves the reaction of 2-methylbenzaldehyde with thiourea to form 4-methyl-6-thiophenylpyrimidin-2-amine. The second step involves the reaction of 4-methyl-6-thiophenylpyrimidin-2-amine with ethylenediamine to form the ethylenediamine-substituted 4-methyl-6-thiophenylpyrimidin-2-amine. The third step involves the reaction of the ethylenediamine-substituted 4-methyl-6-thiophenylpyrimidin-2-amine with ethylenediamine to form the final product.

properties

IUPAC Name

4-(2-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-10-5-2-3-6-11(10)12-9-13(18-15(16)17-12)14-7-4-8-19-14/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYICBYMTHZWKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

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